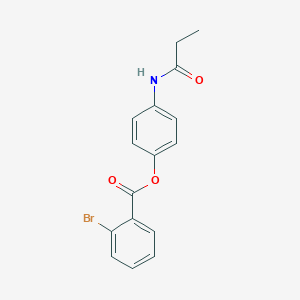
4-(Propionylamino)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propionylamino)phenyl 2-bromobenzoate, also known as PAPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide family and is known for its ability to bind to specific receptors in the body.
Mechanism of Action
The mechanism of action of 4-(Propionylamino)phenyl 2-bromobenzoate is not fully understood, but it is believed to act as a partial agonist for certain GPCRs. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have allosteric effects on GPCRs, meaning that it can modulate the activity of the receptor in ways that are not fully understood.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of certain GPCRs, which can have downstream effects on a variety of physiological processes. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Propionylamino)phenyl 2-bromobenzoate in lab experiments is its ability to selectively bind to specific GPCRs. This allows researchers to study the activity of these receptors in a more targeted way. However, one of the limitations of using 4-(Propionylamino)phenyl 2-bromobenzoate is its relatively low potency compared to other GPCR ligands. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are many potential future directions for research on 4-(Propionylamino)phenyl 2-bromobenzoate. One area of interest is in the development of more potent and selective ligands for specific GPCRs. Another area of interest is in the development of 4-(Propionylamino)phenyl 2-bromobenzoate-based therapies for inflammatory diseases. Overall, 4-(Propionylamino)phenyl 2-bromobenzoate is a valuable tool for studying GPCRs and has the potential to lead to new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of 4-(Propionylamino)phenyl 2-bromobenzoate involves a multi-step process that starts with the reaction of 4-aminophenol with propionyl chloride to form 4-propionylamino phenol. This compound is then reacted with 2-bromobenzoic acid to produce 4-(Propionylamino)phenyl 2-bromobenzoate. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
4-(Propionylamino)phenyl 2-bromobenzoate has been used in a variety of scientific research studies due to its unique properties. One of the main applications of 4-(Propionylamino)phenyl 2-bromobenzoate is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to bind to specific GPCRs and modulate their activity, making it a valuable tool for studying these receptors.
properties
Product Name |
4-(Propionylamino)phenyl 2-bromobenzoate |
|---|---|
Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
[4-(propanoylamino)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
SLFBCBGHXUDVKT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)